9,13b-Dehydro Epinastine Hydrochloride

Vue d'ensemble

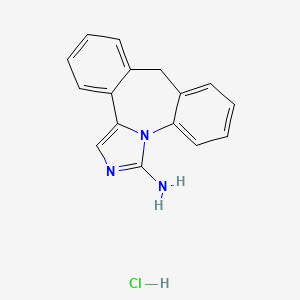

Description

9,13b-Dehydro Epinastine Hydrochloride is a metabolite of epinastine hydrochloride, a compound known for its antihistamine properties. It is chemically classified as 9H-Dibenzo[c,f]imidazo[1,5-a]azepin-3-amine hydrochloride. This compound has a molecular formula of C16H14ClN3 and a molecular weight of 283.76

Méthodes De Préparation

The synthesis of 9,13b-Dehydro Epinastine Hydrochloride involves several steps, starting from the parent compound, epinastine hydrochloride. The synthetic route typically includes:

Oxidation: The parent compound undergoes oxidation to form the dehydro derivative.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific oxidizing agents and solvents to ensure the desired product is obtained.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Analyse Des Réactions Chimiques

9,13b-Dehydro Epinastine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction is crucial for its synthesis from epinastine hydrochloride.

Reduction: The compound can be reduced back to its parent form under specific conditions.

Substitution: It can undergo substitution reactions, particularly at the amine group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Properties

9,13b-Dehydro Epinastine Hydrochloride exhibits several pharmacological properties that contribute to its efficacy in managing allergic responses:

- Histamine Receptor Antagonism : Like its parent compound epinastine, 9,13b-dehydro epinastine acts as a selective antagonist for H1 receptors, inhibiting histamine-induced allergic symptoms. This action is crucial for alleviating itching and inflammation associated with allergic conjunctivitis .

- Mast Cell Stabilization : The compound stabilizes mast cells, preventing degranulation and subsequent release of pro-inflammatory mediators. This mechanism helps in controlling the allergic response more effectively .

Clinical Applications

The clinical applications of this compound are primarily observed in its use as an antihistamine for treating allergic conditions. Notable applications include:

- Allergic Conjunctivitis : It is used to prevent and manage itching associated with allergic conjunctivitis. Clinical studies have demonstrated its effectiveness compared to other antihistamines like olopatadine .

- Pharmacokinetic Studies : Recent research has developed analytical methods to evaluate the pharmacokinetics of both epinastine and its metabolite in human plasma. This study confirmed the presence of 9,13b-dehydro epinastine in vivo and established a method for simultaneous measurement using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .

- Efficacy in Allergic Conditions : A study comparing epinastine with other antihistamines found that patients using this compound experienced significant relief from symptoms of allergic conjunctivitis compared to placebo groups. The study highlighted the rapid onset of action and sustained relief over time .

- Pharmacokinetic Analysis : A nested case-control study involving patients who received oral administration of epinastine hydrochloride allowed researchers to track the metabolite's kinetics. The findings revealed a direct correlation between dosage and plasma concentration levels of 9,13b-dehydro epinastine, providing insights into optimal dosing strategies for effective allergy management .

Mécanisme D'action

The mechanism of action of 9,13b-Dehydro Epinastine Hydrochloride is similar to that of its parent compound, epinastine hydrochloride. It acts as an H1 histamine receptor antagonist, preventing histamine from binding to its receptors and thereby inhibiting the allergic response. The compound also stabilizes mast cells, preventing their degranulation and the subsequent release of proinflammatory mediators .

Comparaison Avec Des Composés Similaires

9,13b-Dehydro Epinastine Hydrochloride can be compared with other similar compounds, such as:

Epinastine Hydrochloride: The parent compound, known for its antihistamine properties.

Desipramine Hydrochloride: Another compound with similar chemical structure but different pharmacological effects.

Olopatadine Hydrochloride: A related antihistamine used in the treatment of allergic conditions.

The uniqueness of this compound lies in its specific chemical structure and its role as a metabolite, which provides insights into the metabolic pathways and potential therapeutic applications of epinastine hydrochloride.

Activité Biologique

9,13b-Dehydro Epinastine Hydrochloride is a significant metabolite of the antihistamine drug epinastine, which is primarily used for the treatment of allergic conjunctivitis. Understanding the biological activity of this compound is crucial for elucidating its pharmacological profile and potential therapeutic applications.

- Chemical Name : 9,13b-Dehydro Epinastine

- CAS Number : 706753-75-5

- Molecular Formula : C16H13N3

- Molecular Weight : 283.76 g/mol

- Appearance : Off-white to pale yellow solid

- Solubility : Slightly soluble in DMSO and methanol

- Melting Point : >175°C (dec.)

9,13b-Dehydro Epinastine functions primarily as an antagonist of histamine H1 receptors. Epinastine itself has demonstrated high affinity for these receptors, leading to its effectiveness in alleviating allergic symptoms. The dehydro derivative may exhibit similar or enhanced activity due to its structural modifications.

Pharmacokinetics

Recent studies have developed analytical methods to measure both epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma. These studies highlight the pharmacokinetics of 9,13b-dehydroepinastine following oral administration of epinastine hydrochloride:

- Linear Range for Quantification : 0.1 - 50 ng/ml with correlation coefficients (r²) > 0.99.

- Application : This method can be utilized in pharmacokinetic studies to inform dosage settings and clinical applications .

In Vivo Studies

-

Efficacy Against Allergic Responses :

- Epinastine and its metabolites, including 9,13b-dehydroepinastine, have been shown to inhibit histamine-induced reactions in various animal models (rats, dogs, and guinea pigs). This inhibition includes reduced vascular permeability and airway hyperreactivity .

- A study indicated that epinastine effectively suppresses IL-8 release from eosinophils isolated from patients with atopic diseases, suggesting a potential role for its metabolites in modulating inflammatory responses .

- Histamine Release Inhibition :

Case Studies

A review of clinical efficacy compared epinastine with other antihistamines like olopatadine in treating allergic conjunctivitis. The findings suggested that while both drugs are effective, the specific contributions of 9,13b-dehydroepinastine require further investigation to clarify its role in therapeutic outcomes .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 706753-75-5 |

| Molecular Formula | C16H13N3 |

| Molecular Weight | 283.76 g/mol |

| Melting Point | >175°C (dec.) |

| Solubility | Slightly soluble in DMSO/Methanol |

| Pharmacokinetic Range | 0.1 - 50 ng/ml |

| Histamine H1 Receptor Affinity | High |

Propriétés

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,10H,9H2,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYLHPLXKXXXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141342-70-3 | |

| Record name | 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141342-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.